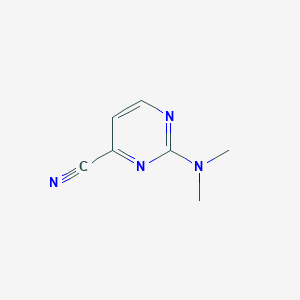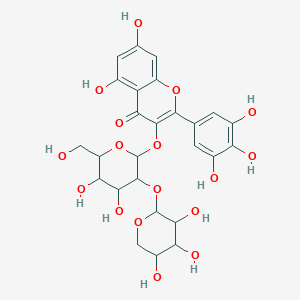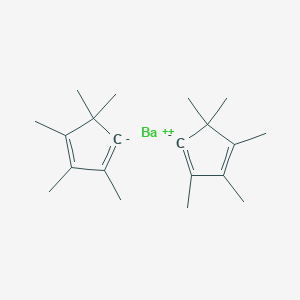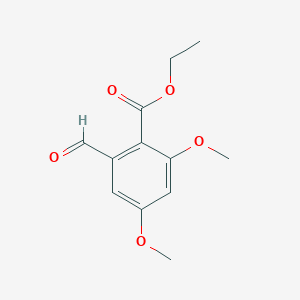
zinc;1,3-dichlorobenzene-5-ide;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;1,3-dichlorobenzene-5-ide;iodide is a complex chemical compound that combines zinc, 1,3-dichlorobenzene, and iodide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1,3-dichlorobenzene-5-ide;iodide typically involves the reaction of zinc salts with 1,3-dichlorobenzene and iodide under controlled conditions. One common method is the Sandmeyer reaction, where 3-chloroaniline is converted to 1,3-dichlorobenzene, which is then reacted with zinc salts and iodide to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination of benzene to produce 1,3-dichlorobenzene, followed by its reaction with zinc salts and iodide. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;1,3-dichlorobenzene-5-ide;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce chlorinated benzenes, while substitution reactions can yield a variety of substituted benzene derivatives .
Applications De Recherche Scientifique
Zinc;1,3-dichlorobenzene-5-ide;iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of zinc;1,3-dichlorobenzene-5-ide;iodide involves its interaction with molecular targets and pathways. Zinc ions play a crucial role in stabilizing the compound and facilitating its reactivity. The compound can interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its application, such as its use in catalysis or as a therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dichlorobenzenes such as 1,2-dichlorobenzene and 1,4-dichlorobenzene. These compounds share structural similarities but differ in the position of chlorine atoms on the benzene ring .
Uniqueness
Zinc;1,3-dichlorobenzene-5-ide;iodide is unique due to the presence of zinc and iodide, which impart distinct chemical properties and reactivity compared to other dichlorobenzenes. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C6H3Cl2IZn |
|---|---|
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
zinc;1,3-dichlorobenzene-5-ide;iodide |
InChI |
InChI=1S/C6H3Cl2.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 |
Clé InChI |
HIWLJUNTNGOHMX-UHFFFAOYSA-M |
SMILES canonique |
C1=[C-]C=C(C=C1Cl)Cl.[Zn+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15093401.png)
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B15093407.png)
![1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;hydrochloride](/img/structure/B15093423.png)



![Sodium;chromium(3+);5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B15093440.png)


![9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl-](/img/structure/B15093456.png)
![Methyl 5-amino-2-[[1-[2-[[4-amino-2-[[3-hydroxy-2-[[2-[[3-(4-hydroxyphenyl)-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoate](/img/structure/B15093464.png)

![2-[(2-Amino-2-phenylacetyl)amino]-4-methylpentanoic acid](/img/structure/B15093486.png)

